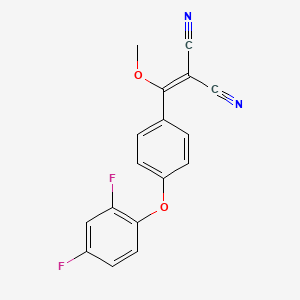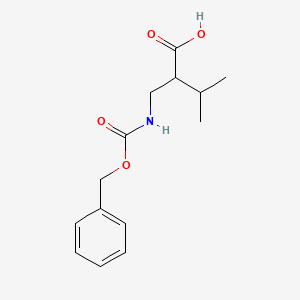![molecular formula C13H16N4OS B12856224 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with o-tolyl isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: A core structure shared by many biologically active compounds.
2-Amino-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide.
N-(4-Nitrophenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
特性
分子式 |
C13H16N4OS |
|---|---|
分子量 |
276.36 g/mol |
IUPAC名 |
2-(2-methylanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-6-4-5-7-11(8)14-9(2)12(18)15-13-17-16-10(3)19-13/h4-7,9,14H,1-3H3,(H,15,17,18) |
InChIキー |
KWLIKRLBGBDARQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(C)C(=O)NC2=NN=C(S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


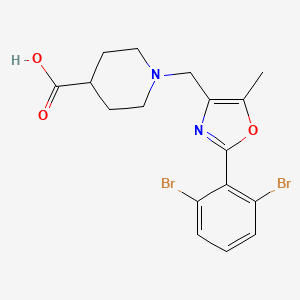
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
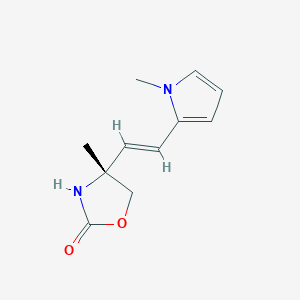
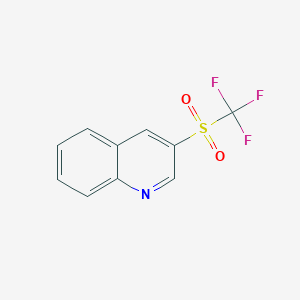
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
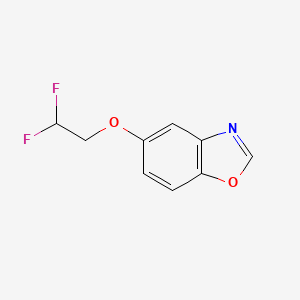
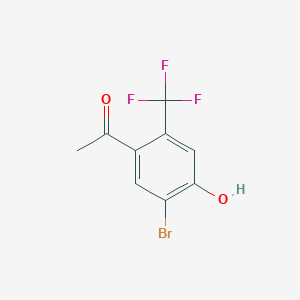
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
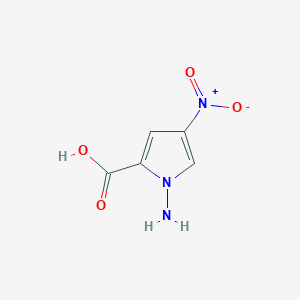

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

